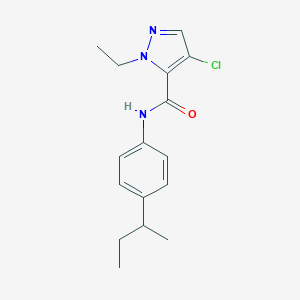
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide, also known as TAK-779, is a synthetic compound that belongs to the family of chemokine receptor antagonists. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide exerts its effects by binding to the CXCR3 receptor and blocking the binding of its natural ligands, which include chemokines such as CXCL9, CXCL10, and CXCL11. This prevents the activation of CXCR3 signaling pathways, which are involved in the recruitment and activation of immune cells such as T cells, natural killer cells, and macrophages.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide can modulate various biochemical and physiological processes in the body. For example, it has been shown to inhibit the migration and activation of T cells and natural killer cells, which play a critical role in the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is its high potency and selectivity for the CXCR3 receptor, which makes it a useful tool for investigating the role of this receptor in different diseases and conditions. However, one limitation of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide. One possibility is to investigate its potential applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another direction is to explore its interactions with other signaling pathways and receptors, which could provide insights into its broader physiological effects. Finally, further studies are needed to optimize its pharmacokinetic properties and develop more effective formulations for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide involves several steps, including the reaction of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-chloro-4-methylphenyl)amine to form the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the chemokine receptor CXCR3, which plays a key role in the immune response and inflammation. N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide has been used in various studies to investigate the role of CXCR3 in different diseases and conditions, including cancer, autoimmune disorders, and infectious diseases.
Propriétés
Nom du produit |
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
|---|---|
Formule moléculaire |
C20H23ClN4O |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(5-17(13)21)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
Clé InChI |
HEGZJWFHPJEGOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)




